![molecular formula C10H11NO3 B1336473 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-81-5](/img/structure/B1336473.png)
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of furo[3,2-b]pyrroles. This compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with an ethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-3-methylfuran with an appropriate amine can lead to the formation of the desired furo[3,2-b]pyrrole system. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and the choice of oxidizing agent.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong nucleophiles, such as alkoxides or amines, in the presence of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid depends on its specific application and the biological target it interacts with
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Pathways Involved: The compound may influence specific biochemical pathways, such as signaling pathways, metabolic pathways, or gene expression pathways. By modulating these pathways, the compound can affect cellular processes and physiological functions.
Comparison with Similar Compounds
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-aldehyde: This compound has an aldehyde group instead of a carboxylic acid group. It may exhibit different reactivity and biological activities compared to the carboxylic acid derivative.
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-amine: This compound has an amine group instead of a carboxylic acid group
4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-ester: This compound has an ester group instead of a carboxylic acid group. It may be used in different synthetic applications and exhibit different reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its carboxylic acid group provides opportunities for various chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-ethyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-11-7-4-6(2)14-9(7)5-8(11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKURVZOYRWIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(O2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
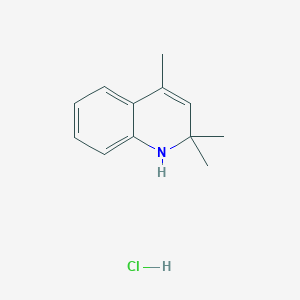
![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
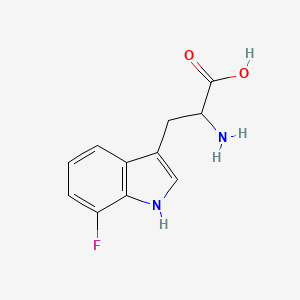
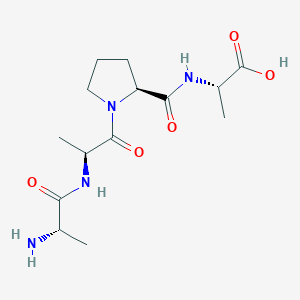
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)
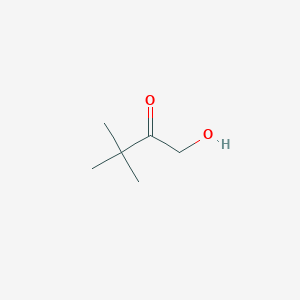
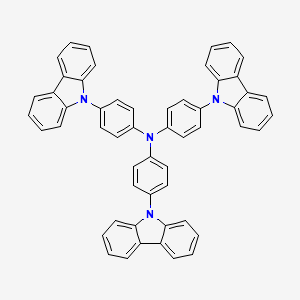
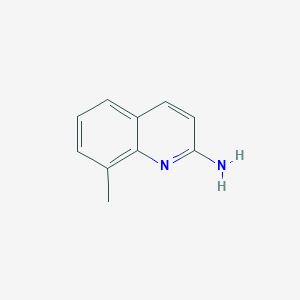

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)


